Leukotriene D4

Beschreibung

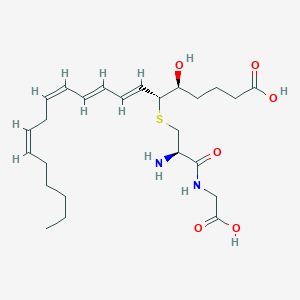

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-IJHYULJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene D4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73836-78-9 | |

| Record name | Leukotriene D4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73836-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene D4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEUKOTRIENE D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene D4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biosynthesis of Leukotriene D4

Arachidonic Acid as Precursor

The biosynthesis of all leukotrienes, including LTD4, originates from arachidonic acid, a 20-carbon polyunsaturated fatty acid. ki.sejci.org This precursor molecule is typically esterified within the phospholipids (B1166683) of cellular membranes. jci.org Upon cellular stimulation, arachidonic acid is liberated from these membrane phospholipids by the action of phospholipase A2, making it available for the subsequent enzymatic steps of the leukotriene synthesis pathway. taylorandfrancis.comjci.orgcreative-proteomics.com

Initial Enzymatic Steps: 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is the central enzymatic route for the production of leukotrienes from arachidonic acid. mdpi.comontosight.ai This pathway is prominently active in various immune cells, including mast cells, eosinophils, neutrophils, monocytes, and basophils. wikipedia.org The activation of this pathway is a critical event in the initiation of inflammatory responses.

Role of 5-Lipoxygenase (ALOX5)

Arachidonate 5-lipoxygenase (ALOX5), a non-heme iron-containing enzyme, is the key and rate-limiting enzyme in leukotriene biosynthesis. atlasgeneticsoncology.orgresearchgate.netnih.gov It catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes. hmdb.ca The first reaction involves the insertion of molecular oxygen into arachidonic acid to form an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). hmdb.canih.gov In the second step, ALOX5 facilitates the dehydration of 5-HPETE to produce the unstable epoxide, leukotriene A4 (LTA4). atlasgeneticsoncology.orghmdb.careactome.org The activity of ALOX5 is dependent on calcium and ATP. atlasgeneticsoncology.orgatsjournals.org

Involvement of 5-Lipoxygenase-Activating Protein (FLAP/ALOX5AP)

For ALOX5 to efficiently carry out its function, it requires the presence of the 5-lipoxygenase-activating protein (FLAP), also known as ALOX5AP. ki.seatlasgeneticsoncology.orguniprot.org FLAP is an integral membrane protein located in the nuclear envelope. atsjournals.orguniprot.orgwikipedia.org Its primary role is to bind the liberated arachidonic acid and present it to ALOX5, thereby facilitating the synthesis of leukotrienes. atsjournals.orguniprot.org Inhibitors of FLAP function can prevent the translocation of ALOX5 from the cytoplasm to the cell membrane, thereby inhibiting its activation. genecards.org

Formation of Leukotriene A4 (LTA4)

The culmination of the initial steps of the 5-lipoxygenase pathway is the formation of leukotriene A4 (LTA4). mdpi.comresearchgate.net LTA4 is an unstable epoxide and a critical branching point in the leukotriene biosynthetic pathway. wikipedia.orgarxiv.org From LTA4, the synthesis can proceed down one of two major branches, leading to the formation of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes, which include LTC4, LTD4, and LTE4. atsjournals.orgguidetopharmacology.org The formation of LTA4 from arachidonic acid is a two-step process catalyzed by ALOX5. hmdb.ca

Conversion of LTA4 to Leukotriene C4 (LTC4)

The formation of the cysteinyl leukotrienes begins with the conversion of LTA4 to leukotriene C4 (LTC4). This reaction is a pivotal step, as LTC4 is the parent compound of this subgroup of leukotrienes. researchgate.netnih.gov

Role of Leukotriene C4 Synthase (LTC4S)

Leukotriene C4 synthase (LTC4S) is the enzyme responsible for the conversion of LTA4 to LTC4. ontosight.aiontosight.ai It catalyzes the conjugation of LTA4 with the tripeptide glutathione (B108866) (GSH). nih.govontosight.airiken.jp This enzymatic reaction involves the nucleophilic attack of the thiol group of glutathione on the epoxide ring of LTA4. ontosight.ai LTC4S is an 18 kDa integral membrane protein that functions as a homodimer and is part of the MAPEG (membrane-associated proteins in eicosanoid and glutathione metabolism) family. nih.govontosight.ai The activity of LTC4S is crucial in determining the levels of cysteinyl leukotrienes produced by a cell. ontosight.ai

Glutathione Conjugation

The initial step leading to the cysteinyl leukotriene family is the conjugation of Leukotriene A4 (LTA4), an unstable epoxide derived from arachidonic acid, with the tripeptide glutathione. ajtmh.org This reaction is catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein. reactome.orgki.se LTC4S exhibits high specificity for LTA4 and facilitates the attachment of glutathione to form Leukotriene C4 (LTC4), the parent compound of the cysteinyl leukotrienes. ajtmh.orgreactome.orguniprot.org This enzyme is primarily expressed in inflammatory cells like mast cells, eosinophils, and macrophages. biosciencepharma.comatsjournals.org

Table 1: Key Components in Glutathione Conjugation of LTA4

| Component | Description | Primary Function |

|---|---|---|

| Leukotriene A4 (LTA4) | An unstable epoxide intermediate derived from arachidonic acid. | Substrate for LTC4 synthase. |

| Glutathione (GSH) | A tripeptide composed of glutamate, cysteine, and glycine (B1666218). | Conjugates with LTA4 to form LTC4. |

| Leukotriene C4 Synthase (LTC4S) | An 18 kDa integral membrane protein in the MAPEG family. biosciencepharma.com | Catalyzes the conjugation of LTA4 and glutathione. reactome.orgki.se |

Formation of Leukotriene D4 from LTC4

Following its synthesis, LTC4 is transported out of the cell to be converted into LTD4, a more potent inflammatory mediator. partners.org

Role of Gamma-Glutamyltransferase 1 (GGT1)

The conversion of LTC4 to LTD4 is a hydrolytic process catalyzed by the cell-surface enzyme gamma-glutamyltransferase 1 (GGT1). nih.govontosight.aipharmgkb.org GGT1 is an extracellular enzyme that cleaves the gamma-glutamyl bond of glutathione and its conjugates. nih.govreactome.org In this specific reaction, GGT1 removes the glutamic acid residue from the glutathione backbone of LTC4. partners.orgontosight.ai This cleavage results in the formation of LTD4, which retains the cysteinyl-glycine dipeptide. uniprot.org The activity of GGT1 is a critical regulatory point in determining the local concentrations of LTC4 and LTD4, thereby influencing the inflammatory response. nih.govtandfonline.com In fact, individuals with a GGT deficiency show an inability to metabolize LTC4. nih.gov While GGT1 is a key enzyme, other GGT isoforms, such as GGT5, can also catalyze this conversion. reactome.orgmdpi.com

Table 2: Enzymatic Conversion of LTC4 to LTD4

| Enzyme | Substrate | Product | Cellular Location | Function |

|---|---|---|---|---|

| Gamma-Glutamyltransferase 1 (GGT1) | Leukotriene C4 (LTC4) | This compound (LTD4) | Outer surface of plasma membrane reactome.org | Cleaves the gamma-glutamyl residue from LTC4. partners.orgontosight.ai |

Transcellular Biosynthesis Pathways

The production of leukotrienes is not confined to a single cell but often involves a cooperative effort between different cell types, a process known as transcellular biosynthesis. pharmgkb.orgpnas.org This intercellular pathway allows for the generation of potent inflammatory mediators in tissues where no single cell expresses the complete enzymatic cascade. jci.org

A primary example of this involves neutrophils and platelets or endothelial cells. pnas.orgkarger.com Neutrophils are potent producers of LTA4 but lack significant LTC4 synthase activity. biosciencepharma.compnas.org Upon activation, neutrophils can release LTA4, which is then taken up by adjacent cells like platelets, mast cells, or endothelial cells that do express LTC4 synthase. biosciencepharma.comkarger.com These recipient cells convert the LTA4 into LTC4. The newly formed LTC4 can then be released and acted upon by GGT1 present on the surface of other neighboring cells to produce LTD4. jci.org This cellular crosstalk amplifies the inflammatory signal at a local site. karger.com Studies using bone marrow chimeras have confirmed that this transcellular pathway occurs in vivo and is sufficient to contribute to inflammatory responses. pnas.orgjci.org

Metabolic Inactivation of Leukotriene D4

Conversion to Leukotriene E4 (LTE4)

The metabolic conversion of leukotriene D4 (LTD4) to leukotriene E4 (LTE4) is a crucial step in the catabolism of cysteinyl leukotrienes. pnas.orgontosight.ai This transformation is an important inactivation pathway, as LTE4 is substantially less potent than LTD4 in mediating many inflammatory responses, such as airway smooth muscle constriction. pnas.orgnih.govarvojournals.org The conversion involves the hydrolytic cleavage of the C-terminal glycine (B1666218) residue from the cysteinyl-glycyl side chain of LTD4. reactome.orgcaymanchem.com While LTC4 is sequentially metabolized to LTD4 and then to LTE4, the failure of LTD4 to sustain a contraction in certain tissues has been attributed to its immediate and rapid conversion to the less potent LTE4. jci.org

The primary enzyme responsible for the conversion of LTD4 to LTE4 is membrane-bound dipeptidase (MBD), also known as dehydropeptidase-I (DHP-I) or renal dipeptidase. pnas.orgarvojournals.orgcapes.gov.brnih.gov This enzyme is a glycosyl phosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes the peptide bond between the cysteine and glycine residues of LTD4. arvojournals.orgreactome.org Dipeptidases such as DPEP1 and DPEP2 are outer surface membrane-bound enzymes that carry out this hydrolysis. ontosight.aireactome.orgresearchgate.net

Research using mice deficient in membrane-bound dipeptidase has provided significant insights into its role. pnas.orgnih.gov These studies revealed that MBD is a major, but not the sole, enzyme capable of catalyzing this reaction. pnas.orgnih.gov MBD-deficient mice retain a partial ability to convert LTD4 to LTE4, indicating the existence of alternative metabolic pathways. pnas.orgnih.gov The contribution of MBD varies significantly between tissues. It plays a major role in the kidney, lung, heart, and pancreas, but appears to have a minor role in the small intestine and liver, where other enzymes predominantly handle the conversion. pnas.orgarvojournals.org For example, in MBD-deficient mice, the ability to convert LTD4 to LTE4 was reduced to 16% of wild-type levels in the kidney and 40% in the lung and heart, but remained at 80-90% in the small intestine and liver. pnas.orgnih.gov

| Tissue | Residual LTD4 to LTE4 Conversion in MBD-Deficient Mice (% of Wild-Type) | Reference |

| Small Intestine | 80-90% | pnas.orgnih.gov |

| Liver | 80-90% | pnas.orgnih.gov |

| Heart | 40% | pnas.orgnih.gov |

| Lung | 40% | pnas.orgnih.gov |

| Pancreas | 40% | pnas.orgnih.gov |

| Kidney | 16% | pnas.orgnih.gov |

Downstream Metabolic Transformations of LTE4

Following its formation from LTD4, leukotriene E4 (LTE4) is not the final endpoint of metabolism. It undergoes further extensive transformations to facilitate its excretion from the body, primarily via urine. biosciencepharma.comnih.gov The principal pathway for LTE4 metabolism involves ω-oxidation at the methyl end of the fatty acid chain, which is then followed by a series of β-oxidation cycles. nih.govbiosciencepharma.comnih.gov

Studies involving the infusion of radiolabeled LTE4 in human subjects have identified several key urinary metabolites. nih.gov Unmetabolized LTE4 is a major component in urine collected shortly after administration, but at later times, more polar metabolites predominate. nih.gov The two major urinary metabolites resulting from this ω- and β-oxidation pathway have been structurally identified as 14-carboxy-hexanor-LTE3 and 16-carboxy-Δ13-tetranor-LTE4. nih.gov Other minor metabolites have also been detected, including 20-carboxy-LTE4, 18-carboxy-dinor-LTE4, 16-carboxy-tetranor-LTE3, and N-acetyl-LTE4. nih.gov The identification of these metabolites is crucial for assessing the in vivo production of the entire family of cysteinyl leukotrienes. nih.gov

| Metabolite | Type | Reference |

| Leukotriene E4 (LTE4) | Unmetabolized | nih.gov |

| 14-carboxy-hexanor-LTE3 | Major Metabolite | nih.gov |

| 16-carboxy-Δ13-tetranor-LTE4 | Major Metabolite | nih.gov |

| 20-carboxy-LTE4 | Minor Metabolite | nih.gov |

| 18-carboxy-dinor-LTE4 | Minor Metabolite | nih.gov |

| 16-carboxy-tetranor-LTE3 | Minor Metabolite | nih.gov |

| N-acetyl-LTE4 | Minor Metabolite | nih.gov |

Receptor Pharmacology and Molecular Characterization of Leukotriene D4

Identification and Characterization of Cysteinyl Leukotriene Receptors

Pharmacological studies have identified at least three distinct subtypes of CysLT receptors: CysLT1R, CysLT2R, and the more recently identified CysLT3R (also known as GPR99). aai.orgersnet.orgnih.gov These receptors belong to the G protein-coupled receptor (GPCR) superfamily and exhibit different binding affinities for the various cysteinyl leukotrienes, which dictates their specific roles in cellular signaling. aai.orgcapes.gov.br

Cysteinyl Leukotriene Receptor 1 (CysLT1R)

The CysLT1 receptor was the first of the cysteinyl leukotriene receptors to be molecularly cloned and characterized. nih.gov It is recognized as a high-affinity receptor for LTD4, with a binding potency rank of LTD4 > LTC4 > LTE4. aai.orgcapes.gov.br Activation of CysLT1R by LTD4 initiates a cascade of intracellular events, including the mobilization of calcium and the contraction and proliferation of smooth muscle cells. nih.govcloud-clone.com This receptor is a key player in the pathophysiology of asthma, mediating bronchoconstriction, eosinophil migration, and mucus production. cloud-clone.com

The human CysLT1R gene is located on the X chromosome and consists of five exons that can be variably spliced. nih.govaai.org The primary transcript is widely expressed, with the highest levels found in peripheral blood leukocytes, spleen, and lung. nih.govaai.orgatsjournals.org Functionally, CysLT1R signaling has been shown to be crucial for LTD4-induced responses. For instance, in human monocytic cells, LTD4 signaling through CysLT1R, in cooperation with IL-4, enhances the production of the chemokine CCL2. aai.org Furthermore, in mast cells, LTD4 can accelerate IgE-mediated responses via CysLT1R, leading to the release of inflammatory mediators. researchgate.net

| Property | Description |

| Primary Ligand | Leukotriene D4 (LTD4) |

| Ligand Affinity | LTD4 > LTC4 > LTE4 aai.orgcapes.gov.br |

| Signaling Pathway | G protein-coupled, leading to calcium mobilization nih.govnih.gov |

| Key Functions | Bronchoconstriction, smooth muscle proliferation, edema, eosinophil migration cloud-clone.com |

| Gene Location | X chromosome nih.gov |

Cysteinyl Leukotriene Receptor 2 (CysLT2R)

The second cysteinyl leukotriene receptor to be identified was CysLT2R. Unlike CysLT1R, CysLT2R binds LTC4 and LTD4 with similar high affinity. aai.orgpnas.org It is also a G protein-coupled receptor that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular signaling. aai.orgresearchgate.net

The human CysLT2R is highly expressed in the heart, adrenal medulla, placenta, and peripheral blood leukocytes. capes.gov.br Notably, it is the dominant CysLT receptor expressed on endothelial cells. nih.govnih.gov Activation of CysLT2R in endothelial cells can induce calcium influx, cellular contraction, and increased vascular permeability. nih.govahajournals.org Recent structural studies have provided detailed insights into the binding of LTD4 to CysLT2R, revealing a spacious polar pocket for the ligand and highlighting the role of specific transmembrane helices in receptor activation. pnas.orgresearchgate.net This receptor is implicated in vascular responses, inflammation, and has been identified as a potential therapeutic target for various conditions, including brain injury and certain cancers. researchgate.net

| Property | Description |

| Primary Ligands | Leukotriene C4 (LTC4) and this compound (LTD4) |

| Ligand Affinity | LTC4 = LTD4 > LTE4 capes.gov.br |

| Signaling Pathway | Gq/11-coupled, phospholipase C activation aai.org |

| Key Functions | Vascular permeability, endothelial cell contraction, angiogenesis nih.govahajournals.orgnih.gov |

| High Expression Tissues | Heart, adrenal medulla, endothelial cells capes.gov.br |

Cysteinyl Leukotriene Receptor 3 (CysLT3R / GPR99)

More recently, GPR99 has been identified as a potential third cysteinyl leukotriene receptor, designated CysLT3R. nih.gov This receptor shows a preference for LTE4, the most stable of the cys-LTs, but can also be activated by LTC4 and LTD4. nih.gov The identification of GPR99 as a CysLT receptor helped to explain some of the biological effects of LTE4 that could not be attributed to CysLT1R or CysLT2R. nih.govresearchgate.net

Studies in mice lacking both CysLT1R and CysLT2R revealed that the vascular leak response to LTC4 and LTD4 was still present, and the response to LTE4 was even augmented. nih.gov This response was virtually eliminated when GPR99 was also deficient, indicating its role as a functional CysLT receptor. nih.gov GPR99 mRNA has been detected in the trachea and airway epithelial cells. aai.org While its expression in leukocytes appears to be more limited than the other two receptors, it has been found in mast cells and basophils. aai.org

| Property | Description |

| Primary Ligand | Leukotriene E4 (LTE4) |

| Other Ligands | Can be activated by LTC4 and LTD4 nih.gov |

| Key Functions | Vascular permeability, potential role in airway inflammation nih.govnih.gov |

| Known Expression | Trachea, airway epithelial cells, mast cells, basophils aai.org |

Receptor Expression Profiles in Diverse Cell Types

The distribution of CysLT receptors on different cell types is critical to understanding the specific roles of LTD4 and other cysteinyl leukotrienes in immunity and inflammation. nih.gov

Endothelial Cells

Endothelial cells, which form the inner lining of blood vessels, play a crucial role in regulating vascular permeability and leukocyte trafficking. researchgate.net

Human endothelial cells predominantly express CysLT2R, with little to no expression of CysLT1R. nih.govahajournals.org However, some studies have reported CysLT1R expression in endothelial cells under certain conditions, such as in mouse heart tissue. researchgate.net The activation of CysLT2R on endothelial cells by LTD4 and LTC4 is a key mechanism for increasing vascular permeability. aai.orgahajournals.org This process involves endothelial cell contraction and can be potentiated by inflammatory cytokines like IFN-γ, which upregulates CysLT2R expression. aai.org CysLT2R signaling in endothelial cells has also been linked to the promotion of angiogenesis. nih.gov In contrast, some studies suggest that CysLT1R activation can mediate endothelial cell proliferation. nih.gov

Airway Epithelial Cells

In the respiratory system, airway epithelial cells are a primary target for LTD₄. The interaction between LTD₄ and these cells is predominantly mediated by the CysLT₁ receptor. nih.gov Activation of this receptor on airway epithelial cells by LTD₄ triggers a cascade of intracellular signaling events that contribute to the pathophysiology of asthma and other respiratory diseases.

One of the key consequences of LTD₄ signaling in airway epithelial cells is the proliferation of these cells. nih.gov Studies have shown that LTD₄ can induce the proliferation of human airway epithelial cells through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway. nih.gov This sustained proliferation can contribute to airway remodeling, a characteristic feature of chronic asthma. nih.goversnet.org Furthermore, LTD₄ has been shown to upregulate the expression of genes associated with cell proliferation, such as PCNA and c-myc. nih.gov

LTD₄ also plays a significant role in mucus production and secretion from airway epithelial cells. It has been demonstrated that LTD₄ upregulates the transcription of the MUC2 gene, which encodes a major component of airway mucus. karger.com This effect is mediated through a signaling pathway involving the CysLT₁ receptor, G-proteins, protein kinase C (PKC), and the transcription factor NF-κB. karger.com Excessive mucus secretion is a hallmark of inflammatory airway diseases like asthma and allergic rhinitis. karger.com Additionally, LTD₄, along with other CysLTs, can induce the release of the amino acid taurine (B1682933) from airway epithelial cells, which may be relevant to mucus secretion and smooth muscle relaxation. physiology.org

The interplay between LTD₄ and airway epithelial cells also involves the production of other signaling molecules. For instance, LTD₄ can induce the expression and secretion of transforming growth factor-beta 1 (TGF-β1) from airway epithelial cells. nih.gov This TGF-β1 can then act in a paracrine manner to stimulate the proliferation of bronchial smooth muscle cells, another key element of airway remodeling in asthma. nih.gov

Table 1: Effects of this compound on Airway Epithelial Cells

| Effect | Receptor(s) Involved | Key Signaling Molecules | Reference(s) |

|---|---|---|---|

| Cell Proliferation | CysLT₁R, EGFR | ERK1/2, PCNA, c-myc | nih.gov |

| MUC2 Gene Upregulation | CysLT₁R | G-protein, PKC, MEK, ERK, NF-κB | karger.com |

| TGF-β1 Production | CysLT₁R | - | nih.gov |

| Taurine Release | CysLT₁R | 5-lipoxygenase | physiology.org |

| Goblet Cell Proliferation | CysLT₁R | EGFR | ersnet.org |

Hematopoietic Progenitor Cells

Leukotriene D₄ has emerged as a significant regulator of hematopoietic progenitor cell (HPC) functions, including their trafficking, adhesion, and proliferation. The primary receptor mediating these effects is the CysLT₁ receptor, which is expressed on CD34+ HPCs. nih.govaai.org

LTD₄ acts as a potent chemoattractant for HPCs, inducing their chemotaxis and transendothelial migration. nih.govnih.gov This process is crucial for the movement of HPCs from the bone marrow to the peripheral blood, a process known as mobilization. haematologica.org The chemotactic effects of LTD₄ are mediated through the CysLT₁ receptor and can be inhibited by specific CysLT₁ receptor antagonists like MK-571. nih.gov

In addition to promoting migration, LTD₄ enhances the adhesion of HPCs. It has been shown to up-regulate α4β1 and α5β1 integrin-dependent adhesion of both primitive and committed HPCs. aai.org This increased adhesion is critical for the retention and survival of HPCs within the bone marrow microenvironment. aai.org The signaling pathways involved in LTD₄-induced adhesion include the activation of the p44/42 MAPK (ERK1/2) and the focal adhesion kinase-related tyrosine kinase Pyk2. aai.orgoup.com

Furthermore, LTD₄ supports the proliferation of HPCs. In the presence of hematopoietic cytokines, LTD₄ can augment the expansion of HPCs in a dose-dependent manner. aai.org This proliferative effect is also linked to the activation of the ERK1/2 signaling pathway. aai.org Interestingly, bone marrow stromal cells can produce CysLTs, suggesting a local regulatory feedback mechanism within the hematopoietic microenvironment. aai.org

Table 2: Effects of this compound on Hematopoietic Progenitor Cells

| Effect | Receptor(s) Involved | Key Signaling Molecules/Processes | Reference(s) |

|---|---|---|---|

| Chemotaxis and Transendothelial Migration | CysLT₁R | Intracellular calcium fluxes, actin polymerization | nih.gov |

| Adhesion (α4β1 and α5β1 integrin-dependent) | CysLT₁R | p44/42 MAPK (ERK1/2), Pyk2 | aai.org |

| Proliferation | CysLT₁R | p44/42 MAPK (ERK1/2) | aai.org |

Intestinal Epithelial Cells

In the gastrointestinal tract, leukotriene D₄ plays a crucial role in modulating the function of intestinal epithelial cells, particularly in the context of inflammation. The high-affinity CysLT₁ receptor is the primary mediator of LTD₄'s effects in these cells. plos.orgbiologists.com

A significant effect of LTD₄ on intestinal epithelial cells is the alteration of the epithelial barrier function. ub.edu LTD₄ has been shown to increase paracellular permeability, which is a key factor in the pathogenesis of inflammatory bowel disease. ub.edu This effect is mediated by the CysLT₁ receptor and involves the activation of the phospholipase C/Ca²⁺/protein kinase C pathway. ub.edu The increased permeability is associated with the redistribution of the tight junction protein occludin and the disorganization of the subapical actin ring. ub.edu

LTD₄ also induces the formation of stress fibers in intestinal epithelial cells, which is a rearrangement of the actin cytoskeleton. biologists.comnih.gov This process is dependent on the activation of RhoA and protein kinase C delta (PKCδ). biologists.comnih.gov The CysLT₁ receptor, upon activation by LTD₄, signals through distinct G-proteins to regulate these cytoskeletal changes. Specifically, the Gα₁₂ protein is involved in stress fiber formation. nih.gov

Furthermore, LTD₄ triggers complex intracellular signaling cascades in intestinal epithelial cells. It induces a biphasic calcium signal, consisting of an initial release from internal stores followed by an influx across the plasma membrane. nih.gov This calcium signaling is regulated by different G-proteins, with Rho mediating the internal release and a pertussis toxin-sensitive Gᵢ protein regulating the influx. nih.gov LTD₄ also activates the ERK1/2 kinase, a key regulator of cell proliferation, through a Gαᵢ₃-protein-dependent pathway. nih.gov

In the context of chronic inflammation, which is a risk factor for colorectal cancer, LTD₄ has been shown to promote cell proliferation and survival in intestinal epithelial cells. plos.orgnih.gov It can up-regulate the expression of proteins related to carcinogenesis, such as COX-2. plos.org The signaling pathways involved in these pro-proliferative and survival effects are complex and involve the activation of p90 ribosomal S6 kinase (p90RSK) and cAMP-responsive element-binding protein (CREB). nih.gov

Table 3: Effects of this compound on Intestinal Epithelial Cells

| Effect | Receptor(s) Involved | Key Signaling Molecules/Processes | Reference(s) |

|---|---|---|---|

| Increased Paracellular Permeability | CysLT₁R | PLC/Ca²⁺/PKC pathway, occludin redistribution | ub.edu |

| Stress Fiber Formation | CysLT₁R | RhoA, PKCδ, Gα₁₂ | biologists.comnih.govnih.gov |

| Intracellular Calcium Mobilization | CysLT₁R | Rho, Gᵢ, PLC-γ1, Src kinase | nih.gov |

| ERK1/2 Activation | CysLT₁R | Gαᵢ₃ | nih.gov |

| Cell Proliferation and Survival | CysLT₁R | p90RSK, CREB, ERK1/2 | nih.gov |

| Upregulation of COX-2 | CysLT₁R | Erk1/2, Arrestin-3 | plos.org |

Mechanisms of Leukotriene D4 Signal Transduction

G Protein-Coupled Receptor Activation

Leukotriene D4 exerts its biological effects primarily by activating specific G protein-coupled receptors (GPCRs), most notably the cysteinyl leukotriene receptor 1 (CysLT1R) and CysLT2R. biosave.comcas.cnnih.gov These receptors are members of the large superfamily of seven-transmembrane domain proteins. biosave.comeurofinsdiscovery.com Upon binding of LTD4, the receptor undergoes a conformational change, which in turn activates associated heterotrimeric G proteins. cas.cn

Pharmacological studies have established that CysLT receptors are activated by cysteinyl leukotrienes, with a specific affinity ranking. mybiosource.com For the CysLT1 receptor, the rank order of affinity is generally LTD4 > LTC4 > LTE4. mybiosource.com This interaction initiates the dissociation of the G protein into its α and βγ subunits, which then go on to modulate the activity of various downstream effector enzymes and ion channels. nih.gov The specific G proteins coupled to CysLT receptors can vary depending on the cell type, leading to diverse cellular responses. For instance, in human monocytes, LTD4 signaling through CysLTR1 involves Gαi/o proteins. nih.gov In intestinal epithelial cells, LTD4 can signal through both pertussis toxin-sensitive (like Gαi) and -insensitive G proteins (like Gα12) to induce different cellular outcomes. nih.gov Recent high-resolution structural studies of the CysLT2R bound to LTD4 have provided detailed insights into the ligand-receptor interaction, revealing how LTD4 binding triggers a conformational change in the receptor to initiate downstream signaling cascades, including the recruitment of Gαq protein. cas.cn

Intracellular Calcium Mobilization and Signaling

A hallmark of LTD4 signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). tandfonline.comauajournals.org This mobilization of calcium from intracellular stores is a critical second messenger event that triggers a wide array of cellular responses, including smooth muscle contraction and inflammatory cell activation. auajournals.orgnih.gov

Phosphoinositide Hydrolysis (PIP2) Pathway

The activation of CysLT receptors by LTD4 leads to the stimulation of phospholipase C (PLC). nih.gov PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. tandfonline.comnih.gov This enzymatic reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Studies in various cell types, including sheep tracheal smooth muscle cells and human polymorphonuclear leukocytes, have demonstrated that LTD4 induces the hydrolysis of phosphoinositides. tandfonline.comnih.govnih.gov This process is a crucial step linking receptor activation to the subsequent rise in intracellular calcium.

Inositol Trisphosphate Pathway

The inositol 1,4,5-trisphosphate (IP3) generated from PIP2 hydrolysis diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as the primary intracellular calcium store. tandfonline.comauajournals.org The binding of IP3 to its receptors opens these channels, leading to the rapid release of stored Ca2+ into the cytoplasm. tandfonline.comauajournals.org This IP3-mediated calcium release is a key mechanism underlying the initial, transient peak in intracellular calcium observed upon LTD4 stimulation. tandfonline.comauajournals.org The involvement of the inositol trisphosphate pathway in LTD4-induced calcium mobilization has been confirmed in various cell types, including human polymorphonuclear leukocytes and detrusor smooth muscle cells. tandfonline.comauajournals.org

Protein Kinase C (PKC) Translocation and Activation

Following the hydrolysis of PIP2, the other second messenger produced, diacylglycerol (DAG), remains in the plasma membrane. DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). tandfonline.comnih.gov Activation of PKC involves its translocation from the cytosol to the cell membrane. tandfonline.comnih.govnih.gov

Research has shown that LTD4 induces a rapid and persistent translocation of PKC from the cytosol to the membrane in human polymorphonuclear leukocytes. tandfonline.comnih.gov In rat basophilic leukemia cells, LTD4 treatment leads to a transient decrease in cytosolic PKC activity accompanied by a significant increase in the particulate (membrane) fraction. nih.gov Different isoforms of PKC can be activated by LTD4, and this can be cell-type specific. For example, in human airway smooth muscle cells, LTD4 has been shown to translocate PKC-α. atsjournals.org In intestinal epithelial cells, LTD4 can activate several PKC isoforms, including PKCα, βII, δ, and ε, with specific isoforms like PKCδ being linked to downstream events such as stress-fiber formation. nih.govbiologists.com This activation of PKC is a critical step in the signal transduction cascade, as PKC can phosphorylate a wide range of substrate proteins, thereby regulating numerous cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade activated by LTD4, playing a significant role in processes like cell proliferation, inflammation, and gene expression. core.ac.uktaylorandfrancis.com

Extracellular Signal-Regulated Kinases (ERK1/2)

A key branch of the MAPK pathway involves the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Numerous studies have demonstrated that LTD4 stimulation leads to the phosphorylation and activation of ERK1/2 in various cell types, including human bronchial epithelial cells, intestinal epithelial cells, and airway smooth muscle cells. core.ac.uknih.govnih.gov The activation of ERK1/2 by LTD4 can occur through different upstream mechanisms. In some cells, it is dependent on PKC activation. core.ac.uknih.gov For instance, in human monocytic leukemia cells, LTD4 activates ERK1/2 through a PKCα-Raf-1-dependent pathway. core.ac.uk In intestinal epithelial cells, LTD4 activates MAPK through a PKCε-dependent pathway that is independent of Ras. nih.govbiologists.com Furthermore, LTD4-induced ERK1/2 activation can also be mediated by the transactivation of the epidermal growth factor receptor (EGFR). nih.gov The activation of the ERK1/2 pathway by LTD4 has been linked to various cellular responses, including cell proliferation and the expression of inflammatory mediators. nih.gove-century.us

Phospholipase A2 (PLA2) Activation

This compound is known to stimulate the release of arachidonic acid primarily through the activation of phospholipase A2 (PLA2). capes.gov.br This activation is a critical step in the signaling cascade initiated by LTD4. ersnet.orgnih.gov In human polymorphonuclear leukocytes (PMNs), LTD4 upregulates β2-integrin adhesion to intercellular adhesion molecule-1 (ICAM-1) in a manner that is temporally and quantitatively related to the phosphorylation of cytosolic group IVa phospholipase A2 (gIVaPLA2). ersnet.orgnih.gov The inhibition of gIVaPLA2 with trifluoromethylketone blocks the adhesion induced by LTD4, highlighting the essential role of gIVaPLA2 activation in this process. ersnet.orgnih.gov Furthermore, in smooth muscle and endothelial cells, LTD4 treatment induces the steady-state levels of phospholipase A2-activating protein (PLAP) mRNA. uni-freiburg.de Blocking the synthesis of PLAP with synthetic antisense DNA effectively prevents the activation of phospholipase A2 and the subsequent generation of prostanoids in these cells when treated with LTD4. uni-freiburg.de

Cytosolic Group IVa Phospholipase A2 (gIVaPLA2) Phosphorylation

The activation of cytosolic Group IVa Phospholipase A2 (cPLA2α or gIVaPLA2) is a key event in the signal transduction pathway of this compound (LTD4). In human polymorphonuclear leukocytes (PMNs), LTD4 has been shown to cause the phosphorylation of the 85-kDa cytosolic group IVa phospholipase A2 (gIVaPLA2). ersnet.orgnih.gov This phosphorylation event is directly linked to the upregulation of β2-integrin adhesion to ICAM-1. ersnet.orgnih.gov Studies have demonstrated that upon stimulation with LTD4, gIVaPLA2 is phosphorylated at the Ser505 site. ersnet.org This phosphorylation is a critical step for its activation. ersnet.orgoncotarget.com

In intestinal epithelial cells and colon cancer cells, LTD4 stimulation also leads to the activation and translocation of cPLA2α to the nucleus. oup.com This process is dependent on calcium and involves the activation of protein kinase C (PKC), as well as the mitogen-activated protein kinases ERK1/2 and p38. oup.com Furthermore, LTD4 can induce an increase in the transcriptional activity of cPLA2α itself, indicating a positive feedback loop. oup.com The phosphorylation of cPLA2α is not only crucial for its enzymatic activity, which leads to the release of arachidonic acid, but also for its role in mediating cellular proliferation in the context of colon cancer. oup.comwikigenes.org

Other Associated Signaling Pathways

Beyond the well-established activation of phospholipase A2, this compound (LTD4) engages a variety of other signaling pathways to exert its diverse biological effects. These pathways often work in concert, creating a complex signaling network that can vary between different cell types and tissues.

Phosphatidylcholine Phospholipase C (PC-PLC)

In certain cellular contexts, LTD4 signaling involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govnih.gov This enzyme catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG), a key second messenger. nih.govfrontiersin.org In cat esophageal circular smooth muscle, for instance, LTD4-induced contraction is dependent on a pathway involving PC-PLC. nih.gov The contraction is inhibited by D609, a known inhibitor of PC-PLC, indicating the enzyme's crucial role. nih.gov This pathway, coupled with the activation of phospholipase D, contributes to the generation of DAG, which in turn activates protein kinase C (PKC) leading to sustained contraction and calcium sensitization. nih.gov

Phospholipase D (PLD)

This compound (LTD4) can also activate Phospholipase D (PLD), another important enzyme in lipid signaling pathways. nih.govnih.gov In cat esophageal circular smooth muscle, the contractile response to LTD4 is inhibited by propranolol, which acts as an inhibitor of the PLD pathway. nih.gov The activation of PLD leads to the generation of phosphatidic acid, which can be further converted to diacylglycerol (DAG). nih.gov This DAG, along with that produced by PC-PLC, contributes to the activation of protein kinase C (PKC) and subsequent cellular responses like smooth muscle contraction. nih.govnih.gov This suggests that in some tissues, LTD4 utilizes both PC-PLC and PLD pathways to ensure a sustained generation of second messengers for its physiological effects. nih.gov

Protein Tyrosine Kinase Activation

This compound (LTD4) has been shown to induce the tyrosine phosphorylation of several proteins, a key mechanism in signal transduction. nih.govbiologists.com In the intestinal epithelial cell line Int 407, LTD4 triggers calcium signaling that involves the activation of protein tyrosine kinases. nih.gov The tyrosine kinase inhibitors genistein (B1671435) and herbimycin A significantly reduce the LTD4-induced calcium influx when extracellular calcium is present. nih.gov This suggests that a tyrosine kinase-dependent step is crucial for regulating agonist-mediated calcium entry. nih.gov

Furthermore, LTD4 stimulation leads to the tyrosine phosphorylation of vinculin in intestinal epithelial cells, a process blocked by the Src family tyrosine kinase inhibitor PP1. biologists.com LTD4 also induces the phosphorylation of p44/42 ERK/MAPK and the focal adhesion kinase-related tyrosine kinase Pyk2 in CD34+ hematopoietic progenitor cells, which is linked to integrin activation. aai.org In these cells, the LTD4-induced adhesion is significantly blocked by the tyrosine kinase inhibitor genistein. aai.org Additionally, in human airway smooth muscle cells, LTD4 enhances the phosphorylation of ERK1/2 MAP kinase, a downstream target of the tyrosine kinase pathway. researchgate.net These findings collectively indicate that protein tyrosine kinase activation is a critical component of the signaling cascade initiated by LTD4 in various cell types, influencing processes such as calcium signaling, cell adhesion, and proliferation. nih.govbiologists.comaai.org

Na-K-ATPase Regulation via Ca-activated PKC

In intestinal epithelial cells, this compound (LTD4) has been shown to regulate the activity of Na-K-ATPase through a pathway involving calcium-activated protein kinase C (PKC). nih.govnih.gov Studies using the rat intestinal epithelial cell line IEC-18 demonstrated that LTD4 significantly stimulates Na-K-ATPase activity. nih.govnih.gov This stimulation is mediated by an increase in intracellular calcium levels and the subsequent activation of PKC. nih.govnih.gov

The involvement of this pathway was confirmed by experiments where the calcium chelator BAPTA-AM and the PKC inhibitor calphostin-C both prevented the LTD4-induced stimulation of Na-K-ATPase. nih.govnih.gov Furthermore, phorbol (B1677699) 12-myristate 13-acetate (PMA), a direct activator of PKC, mimicked the stimulatory effect of LTD4 on Na-K-ATPase activity. nih.govnih.gov Mechanistically, LTD4 was found to cause a significant increase in the mRNA and plasma membrane protein expression of the Na-K-ATPase α1 and β1 subunits, an effect that was also blocked by calphostin-C. nih.govnih.gov These findings indicate that LTD4 stimulates Na-K-ATPase in intestinal crypt cells by transcriptionally upregulating its subunits via a Ca-activated PKC pathway. nih.govnih.gov This regulatory mechanism is also implicated in the LTD4-mediated inhibition of Na-alanine cotransport, where Ca-activated PKCα plays a crucial role. physiology.org

TGF-β/Smad2/3 Pathway

This compound (LTD4) has been shown to play a role in airway remodeling, a process characterized by fibrogenesis and the proliferation of airway smooth muscle cells. atsjournals.orgatsjournals.org This occurs, in part, through the activation of the Transforming Growth Factor-β (TGF-β)/Smad2/3 signaling pathway.

Studies on primary human small airway epithelial cells (SAECs) have demonstrated that stimulation with LTD4 leads to an increase in the levels of TGF-β. nih.govresearchgate.net This, in turn, triggers the phosphorylation of Smad2 and Smad3 proteins. nih.govresearchgate.netscispace.com The phosphorylation of these proteins is a critical step in the signal transduction cascade, enabling their translocation to the nucleus where they act as transcription factors to regulate the expression of target genes involved in tissue remodeling.

In vitro experiments using an air-liquid interface (ALI) culture of SAECs have shown that LTD4 stimulation results in elevated levels of airway remodeling markers, including Vimentin (B1176767) and Muc5AC. nih.gov The observed increase in these markers coincides with the increased TGF-β levels and the activation of Smad2/3 phosphorylation, further solidifying the role of this pathway in LTD4-induced airway remodeling. nih.gov

Furthermore, research has indicated that after binding to their corresponding receptors, members of the TGF-β family activate the Smad signaling pathway. atsjournals.orgatsjournals.org In HEK293 cells transfected with a TGF-β-inducible reporter gene, LTD4 was found to induce a strong activation of this reporter, a response that is specifically mediated by Smad protein-induced transactivation. atsjournals.orgatsjournals.org

The table below summarizes the key findings from a study investigating the effect of LTD4 on TGF-β synthesis and Smad2/3 phosphorylation in SAECs.

| Time Point | Fold Change in TGF-β (Culture Media) | Fold Change in TGF-β (Cell Lysate) | Fold Change in p-Smad2/3 |

| 0 min | 1.0 | 1.0 | 1.0 |

| 15 min | 1.2 | 1.1 | 1.3 |

| 30 min | 1.5 | 1.4 | 1.6 |

| 60 min | 1.8 | 1.7 | 1.9 |

| 120 min | 2.1 | 2.0 | 2.2 |

Data adapted from Western blot analysis where SAECs were treated with 150 nM LTD4. Fold changes are compared to the 0 min control. researchgate.net

AGE-RAGE Signaling Pathway

Recent research has uncovered a potential link between this compound (LTD4) and the Advanced Glycation End-product (AGE)-Receptor for Advanced Glycation End-products (RAGE) signaling pathway, particularly in the context of certain disease states.

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins, lipids, or nucleic acids. olemiss.edu Their accumulation is associated with various pathological conditions, including chronic inflammation and diabetes. olemiss.edu The interaction of AGEs with their receptor, RAGE, can trigger a cascade of inflammatory signaling pathways. olemiss.edufrontiersin.org

Transcriptome analysis in the context of fistulizing Crohn's disease has suggested that LTD4 may contribute to fistula formation by activating the AGE-RAGE signaling pathway, a pathway also implicated in diabetic complications. oup.comresearchgate.net This finding points to a novel mechanism through which LTD4 may exert its pro-inflammatory and tissue-remodeling effects.

The AGE-RAGE signaling axis is known to culminate in multiple pathogenic processes. frontiersin.org Activation of this pathway can induce oxidative stress and apoptosis. frontiersin.org The binding of AGEs to RAGE can lead to the activation of cellular signaling cascades that result in an increased secretion of pro-inflammatory cytokines. frontiersin.org

While the direct molecular interactions between LTD4 and the AGE-RAGE pathway are still under investigation, the correlation observed in disease models suggests a functional link. It is hypothesized that the pro-inflammatory environment promoted by elevated LTD4 levels could lead to an increase in the formation of AGEs, which then activate the RAGE receptor, perpetuating a cycle of inflammation and tissue damage.

| Component | Role in AGE-RAGE Pathway |

| Advanced Glycation End-products (AGEs) | Ligands that initiate the signaling cascade. |

| Receptor for Advanced Glycation End-products (RAGE) | Cell surface receptor that binds to AGEs. |

| Pro-inflammatory Cytokines | Downstream effectors released upon pathway activation. |

| Oxidative Stress | A key consequence of AGE-RAGE signaling. |

This table outlines the primary components involved in the AGE-RAGE signaling pathway.

Cellular and Molecular Functional Outcomes of Leukotriene D4 Activation

Cell Proliferation and Survival Modulation

LTD4 has been demonstrated to modulate cell proliferation and survival in various cell types, particularly in the context of cancer and inflammatory conditions. dergipark.org.trfrontiersin.org Activation of its receptor, CysLT1R, can trigger intracellular signaling cascades that promote cell growth and inhibit apoptosis. mdpi.comsemanticscholar.org

In intestinal epithelial cells, LTD4 signaling has been shown to increase cell survival and proliferation. portlandpress.comnih.gov This is particularly relevant as inflammatory bowel diseases are associated with an increased risk of developing colon cancer. nih.gov Research indicates that LTD4 can stimulate the proliferation of colon cancer cells. dergipark.org.tr The signaling pathways involved are complex and can be multifaceted. For instance, in intestinal epithelial cells, LTD4-induced proliferation is regulated by dual intracellular signaling pathways. One pathway is sensitive to pertussis toxin and involves the activation of Erk1/2, while the other is insensitive to pertussis toxin but relies on Ras activation. semanticscholar.org

Furthermore, LTD4 has been found to regulate proliferation and survival through distinct downstream effectors. Activation of p90 ribosomal S6 kinase (p90RSK) appears to be crucial for LTD4-induced proliferation, while a separate pathway involving the cAMP-responsive element-binding protein (CREB) is implicated in mediating cell survival. semanticscholar.orgnih.gov Specifically, experiments have shown that blocking p90RSK leads to cell cycle arrest, whereas inhibiting CREB results in increased apoptosis. nih.gov These findings underscore the intricate control LTD4 exerts over cell fate decisions. The pro-survival effects of LTD4 also involve the prevention of caspase 8 activation and the cleavage of Bid, key events in the apoptotic cascade. nih.gov

The influence of LTD4 on cell proliferation extends to other cancer types as well. Studies have reported a growth-stimulating effect on human gastric cancer cells and have linked high LTD4 levels to breast cancer. dergipark.org.tr In neuroblastoma cells, LTD4 significantly increased cell viability and proliferation. mdpi.com

Table 1: Effects of Leukotriene D4 on Cell Proliferation and Survival

| Cell Type | Effect of LTD4 | Key Signaling Molecules Involved | Reference |

|---|---|---|---|

| Intestinal Epithelial Cells | Increased proliferation and survival | Erk1/2, Ras, p90RSK, CREB | semanticscholar.orgnih.gov |

| Colon Cancer Cells | Induced migration and proliferation | β-catenin | dergipark.org.tr |

| Human Gastric Cancer Cells | Growth-stimulating effect | Not specified | dergipark.org.tr |

| Neuroblastoma Cells | Increased cell viability and proliferation | Not specified | mdpi.com |

| Breast Cancer Cells | High LTD4 levels observed in patients | Not specified | dergipark.org.tr |

Cell Migration Regulation

This compound is a potent regulator of cell migration, a fundamental process in development, immune responses, and cancer metastasis. dergipark.org.trfrontiersin.org Its effects on cell migration are observed in various cell types, including epithelial, endothelial, and cancer cells.

In the context of cancer, LTD4 has been shown to induce the migration of colon cancer cells. dergipark.org.tr This process is linked to the subcellular translocation of β-catenin. dergipark.org.tr Furthermore, in intestinal epithelial cells, LTD4 stimulates motility through a PI3K/Rac signaling pathway. researchgate.net The activation of the CysLT1 receptor by LTD4 can also lead to a decrease in the expression of the adhesion molecule E-cadherin, a key event in the epithelial-mesenchymal transition (EMT) that facilitates tumor cell invasion and migration. researchgate.net

LTD4 also plays a role in the migration of endothelial cells, which is a critical step in angiogenesis. Studies have shown that LTD4 significantly stimulates the migration of human endothelial cells, although it does not appear to affect their proliferation. nih.gov This migratory effect is mediated by the CysLT1 receptor and involves the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2. nih.gov

The signaling pathways governing LTD4-induced cell migration are multifaceted. In mouse embryonic stem cells, LTD4-stimulated migration involves the activation of focal adhesion kinase (FAK) and paxillin, which are regulated by the PI3K/Akt pathway. nih.gov

Table 2: this compound and Cell Migration

| Cell Type | Effect of LTD4 | Key Signaling Pathways | Reference |

|---|---|---|---|

| Colon Cancer Cells | Induces migration | β-catenin translocation | dergipark.org.tr |

| Intestinal Epithelial Cells | Stimulates motility | PI3K/Rac signaling | researchgate.net |

| Human Endothelial Cells | Stimulates migration | CysLT1R, ERK 1/2 | nih.gov |

| Mouse Embryonic Stem Cells | Stimulates migration | PI3K/Akt, FAK, paxillin | nih.gov |

Smooth Muscle Contraction Mechanisms

This compound is a powerful constrictor of smooth muscle, particularly in the airways, and plays a crucial role in the pathophysiology of asthma. nih.govatsjournals.org

Bronchial Smooth Muscle Constriction

LTD4 is recognized as a potent bronchoconstrictor in humans, acting directly on airway smooth muscle to cause narrowing of the airways. atsjournals.orgnih.gov Studies have shown that inhaled LTD4 can induce significant bronchoconstriction in both healthy individuals and those with asthma. atsjournals.orgatsjournals.org The contractile response to LTD4 in human bronchi is characterized by a slow onset and sustained nature. atsjournals.org

The mechanism of LTD4-induced bronchoconstriction is thought to involve the direct stimulation of LTD4 receptors on airway smooth muscle cells. portlandpress.com While cholinergic pathways may have a minor role, the primary effect appears to be a direct action on the smooth muscle itself. nih.gov Research indicates that the bronchoconstriction caused by aerosolized LTD4 is not mediated by cyclooxygenase products or by irritant receptors in the upper airways. nih.gov

Extracellular Calcium Dependency

The role of calcium in LTD4-induced smooth muscle contraction is complex and appears to vary between different tissues and species. atsjournals.org In human small bronchioles, LTD4-induced constriction is entirely dependent on the presence of extracellular calcium. nih.govepa.gov The removal of external calcium leads to immediate relaxation of the constricted muscle. nih.gov This suggests that a sustained influx of extracellular calcium is necessary for the contractile response. nih.gov The majority of this calcium entry is thought to occur through non-selective cation channels, rather than L-type voltage-gated calcium channels. nih.govepa.gov

However, in larger human bronchi, the mechanism appears to be partly independent of extracellular calcium. atsjournals.orgresearchgate.netnih.gov While histamine-induced contraction is heavily reliant on an increase in intracellular calcium, LTD4 elicits only a small and transient change in intracellular calcium concentration in human airway smooth muscle cells. atsjournals.orgatsjournals.org Instead, LTD4 activates a Ca2+-independent isoform of protein kinase C (PKC), specifically PKC-ε. atsjournals.orgresearchgate.net This activation of a Ca2+-independent PKC pathway allows for sustained contraction even in the absence of significant extracellular calcium influx. atsjournals.orgresearchgate.netnih.gov In guinea pig trachea, LTD4 appears to primarily utilize intracellular calcium stores to initiate contraction. capes.gov.br

Leukocyte Adhesion and Activation

This compound, through its precursor Leukotriene C4 (LTC4), plays a role in the inflammatory process by promoting the adhesion of leukocytes to the endothelium, a critical step in their recruitment to sites of inflammation. ahajournals.org

Endothelial Cell Adherence

LTC4, which is converted to LTD4, can stimulate endothelial cells to synthesize and express platelet-activating factor (PAF). nih.gov This cell-associated PAF then acts on neutrophils, inducing their adherence to the endothelial monolayer. nih.gov This process is considered an endothelial cell-mediated event, as the direct stimulation of neutrophils with LTC4 or LTD4 in the absence of endothelial cells does not induce adhesion. nih.gov

Furthermore, LTC4/D4 can induce a P-selectin-dependent increase in the rolling of leukocytes along the venular endothelium. ahajournals.org This initial tethering and rolling is a prerequisite for firm adhesion. The subsequent adhesion of leukocytes is also influenced by LTC4/D4, partly through the synthesis of PAF which activates β2-integrins on the leukocyte surface. ahajournals.org

Beta-2 Integrin Adhesion Upregulation

This compound has been shown to upregulate the adhesion of various immune cells through the modulation of beta-2 integrins. In human polymorphonuclear leukocytes (PMNs), LTD4 enhances adhesion to intercellular adhesion molecule-1 (ICAM-1) in a time- and concentration-dependent manner. nih.gov This process is mediated through the CysLT1R and involves the phosphorylation of the 85-kDa cytosolic group IVa phospholipase A2 (gIVaPLA2). nih.goversnet.org The blockade of CysLT1R with antagonists like montelukast (B128269) significantly inhibits this LTD4-induced adhesion. nih.gov Similarly, in human eosinophils, LTD4 augments adhesion, a process that is also dependent on the CysLT1 receptor and beta-2 integrin. nih.gov Flow cytometry analysis has revealed that LTD4 enhances the surface expression of CD11b and CD18, components of the Mac-1 beta-2 integrin, on eosinophils. nih.gov

Table 1: Effect of this compound on Beta-2 Integrin Adhesion

| Cell Type | Key Findings | References |

|---|---|---|

| Polymorphonuclear Leukocytes (PMNs) | LTD4 upregulates β2-integrin adhesion to ICAM-1 via CysLT1R and phosphorylation of gIVaPLA2. | nih.goversnet.org |

Chemokine Production by Mast Cells

Mast cells, when activated, are a significant source of various inflammatory mediators, including chemokines. This compound plays a role in modulating this production. Upon stimulation, mast cells can produce leukotrienes like LTC4 and LTD4. frontiersin.org These cysteinyl leukotrienes, in turn, can act on mast cells to stimulate the production of chemokines. wikipedia.org For instance, studies have shown that LTD4 can upregulate the expression of macrophage inflammatory protein-1 beta (MIP-1β) and IL-8 in mast cells. nih.gov This suggests a positive feedback loop where LTD4 can amplify the inflammatory response by inducing further chemokine release from mast cells.

Modulation of Inflammatory Mediator Production

This compound significantly influences the production of several key inflammatory mediators by various immune cells, thereby playing a crucial role in the inflammatory cascade.

Macrophage Inflammatory Protein-1 Alpha (MIP-1α)

In alveolar macrophages, LTD4 has been shown to prime these cells for an enhanced response to subsequent stimuli. atsjournals.orgnih.gov While LTD4 treatment alone does not significantly modulate the release of Macrophage Inflammatory Protein-1 Alpha (MIP-1α, also known as CCL3), it significantly increases the release of this chemokine when the macrophages are subsequently stimulated with lipopolysaccharide (LPS). atsjournals.orgnih.govatsjournals.org This priming effect is observed at the protein and mRNA levels and is mediated through the Cys-LT1 receptor, as demonstrated by its abrogation with a receptor antagonist. atsjournals.orgnih.govatsjournals.org Specifically, a 6-hour pretreatment with LTD4 (10⁻¹¹ M) followed by LPS stimulation resulted in a 47% increase in MIP-1α release. atsjournals.orgnih.gov

Tumor Necrosis Factor (TNF)

Similar to its effect on MIP-1α, LTD4 primes alveolar macrophages to produce higher levels of Tumor Necrosis Factor (TNF). atsjournals.orgnih.gov Pretreatment with LTD4 for 6 hours, followed by LPS stimulation, leads to a significant increase in TNF release (a 21% increase) and TNF mRNA expression. atsjournals.orgnih.gov This effect is also dependent on the Cys-LT1 receptor. atsjournals.orgnih.gov Furthermore, in human monocytic cell lines, LTD4 has been shown to enhance TNF-α-induced production of vascular endothelial growth factor (VEGF). nih.gov In intestinal epithelial cells, both TNF-α and LTD4 can upregulate the expression of enzymes involved in the eicosanoid pathway, suggesting a complex interplay between these inflammatory mediators. researchgate.net

Nitric Oxide (NO)

The interaction between this compound and nitric oxide (NO) is complex and can be cell-type specific. In human polymorphonuclear leukocytes (PMNs), LTD4 can stimulate the release of NO in a concentration-dependent manner. ki.secapes.gov.br This activation is dependent on surface receptors, G-proteins, and intracellular calcium. capes.gov.br Conversely, in a perfused rat liver model, the NO donor sodium nitroprusside was found to reduce the cholestatic effects of LTD4, suggesting an opposing interaction in this context. nih.gov In alveolar macrophages, LTD4 treatment significantly increased the release of NO when the cells were stimulated with LPS, without modulating the mRNA levels of inducible NO synthase. atsjournals.orgnih.gov

Cyclooxygenase-2 (COX-2) Expression

This compound has been demonstrated to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. In intestinal epithelial cells, LTD4 stimulation leads to an increased expression of COX-2 and subsequent production of prostaglandin (B15479496) E2 (PGE2). semanticscholar.orgnih.govnih.gov This upregulation of COX-2 by LTD4 is implicated in promoting cell survival and proliferation in these cells. oup.com The signaling pathway for this induction involves a pertussis toxin-sensitive G-protein and the activation of Erk1/2. semanticscholar.org In mast cells, LTD4 treatment has also been shown to upregulate COX-2 expression. nih.gov

Table 2: Modulation of Inflammatory Mediators by this compound

| Mediator | Cell Type | Effect of LTD4 | Key Findings | References |

|---|---|---|---|---|

| MIP-1α | Alveolar Macrophages | Priming for enhanced release | Increases release upon subsequent LPS stimulation via Cys-LT1R. | atsjournals.orgnih.govatsjournals.org |

| TNF | Alveolar Macrophages | Priming for enhanced release | Increases release and mRNA expression upon subsequent LPS stimulation via Cys-LT1R. | atsjournals.orgnih.govatsjournals.org |

| NO | Polymorphonuclear Leukocytes | Stimulation of release | Induces NO release in a concentration-dependent manner. | ki.secapes.gov.br |

| NO | Alveolar Macrophages | Priming for enhanced release | Increases release upon subsequent LPS stimulation. | atsjournals.orgnih.gov |

| COX-2 | Intestinal Epithelial Cells | Upregulation of expression | Induces COX-2 expression and PGE2 production. | semanticscholar.orgnih.govnih.gov |

Interleukin-1 Beta (IL-1β)

Activation by this compound (LTD4) is a significant trigger for the production and release of the pro-inflammatory cytokine Interleukin-1 Beta (IL-1β). In human small airway epithelial cells (SAECs), treatment with LTD4 leads to a notable, dose- and time-dependent increase in IL-1β levels. springermedizin.deresearchgate.netnih.gov This effect is a key part of the inflammatory response mediated by LTD4. The mechanism for this induction is closely linked to the activation of the NALP3 inflammasome, a multi-protein complex that, when assembled, leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. springermedizin.denih.govresearchgate.net

Studies on rat vascular smooth muscle cells (VSMCs) have corroborated these findings, demonstrating that LTD4 stimulation causes a significant, dose-dependent and time-dependent increase in IL-1β immunoreactivity. nih.gov The production of IL-1β in these cells was shown to be inhibited by a specific LTD4 receptor antagonist, confirming that the effect is receptor-mediated. nih.gov These findings suggest that LTD4, potentially produced in the vascular wall, can contribute to local IL-1 production, a key event in processes like atherosclerosis. nih.gov

Table 1: Effect of this compound on Interleukin-1β Production in Rat Vascular Smooth Muscle Cells

| LTD4 Concentration | IL-1β Production (pg/ml) | Time Dependence (Peak) | Inhibition |

| Basal | 55 +/- 15 | - | - |

| Maximal Stimulation | 177 +/- 14 | 24 hours | Inhibited by MK-571 (LTD4 antagonist) |

Data derived from studies on rat vascular smooth muscle cells showing a dose- and time-dependent increase in IL-1β production upon LTD4 stimulation. nih.gov

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

This compound (LTD4) stimulation also results in the elevated production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). springermedizin.denih.govresearchgate.net Research involving primary human small airway epithelial cells (SAECs) has shown that treatment with LTD4 causes a significant, dose- and time-dependent increase in GM-CSF levels. springermedizin.denih.gov GM-CSF is a cytokine that functions as a white blood cell growth factor, stimulating stem cells to produce granulocytes and monocytes, thereby amplifying inflammatory responses. wikipedia.org

Furthermore, LTD4 can act synergistically with GM-CSF to modulate other cellular responses. In peripheral blood eosinophils, neither LTD4 nor GM-CSF alone induced significant gene expression of Transforming Growth Factor-beta1 (TGF-β1). nih.gov However, when combined, LTD4 and GM-CSF synergistically induced TGF-β1 expression. nih.gov This interaction highlights a complex interplay where LTD4 not only induces the production of inflammatory cytokines but also collaborates with them to promote fibrogenic processes, which are central to airway remodeling in diseases like asthma. nih.gov The priming effect of GM-CSF on various leukocytes, enhancing their functional responsiveness to inflammatory agonists, suggests that LTD4-induced GM-CSF production can prepare the local environment for a more robust and sustained inflammatory reaction. nih.gov

Eotaxin and Epidermal Growth Factor (EGF)

The activation of cellular pathways by this compound (LTD4) leads to the increased expression of both Eotaxin, a potent eosinophil chemoattractant, and Epidermal Growth Factor (EGF), a mitogen involved in cell proliferation and remodeling. springermedizin.denih.gov In human small airway epithelial cells (SAECs), LTD4 stimulation has been shown to increase the levels of Eotaxin and EGF in a dose- and time-dependent manner. springermedizin.denih.govresearchgate.net

While LTD4 on its own can weakly induce the release of eotaxin-3 from airway epithelial cells, it demonstrates a powerful synergistic effect with the T-helper 2 (Th2) cytokine, Interleukin-13 (IL-13). plos.org LTD4 clearly potentiates the IL-13-induced release of eotaxin-3, an effect preceded by an IL-13-driven upregulation of the CysLT1 receptor on the epithelial cells. plos.org This creates a positive feedback loop where an initial inflammatory signal (IL-13) enhances the cell's responsiveness to LTD4, leading to greater chemokine release and further recruitment of inflammatory cells like eosinophils. plos.org

Regarding EGF, LTD4 can reproduce airway remodeling changes, such as smooth muscle hyperplasia, and this effect can be blocked by an EGF receptor inhibitor. nih.gov This suggests that the biological outcomes of LTD4 are, at least in part, mediated through the EGF receptor axis. nih.gov The presence of growth factors like EGF can amplify the proliferative effects of LTD4, highlighting the potential for synergistic interactions in promoting airway epithelial cell proliferation. researchgate.net

Airway Epithelial Cell Responses

NALP3 Inflammasome Activation

A critical mechanism by which this compound (LTD4) exerts its pro-inflammatory effects on human airway epithelial cells is through the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3, or NALP3) inflammasome. springermedizin.denih.govresearchgate.net The NLRP3 inflammasome is a cytosolic multi-protein complex that senses a variety of danger signals, leading to an inflammatory response. frontiersin.orgnih.gov

Studies using primary human small airway epithelial cells (SAECs) have demonstrated that treatment with LTD4 significantly enhances the activation of the inflammasome. springermedizin.denih.gov This activation is evidenced by increased cellular levels of the NALP3 protein itself, as well as its downstream effectors, including cleaved caspase-1 and the mature, secreted form of Interleukin-1β (IL-1β). springermedizin.deresearchgate.netnih.gov The activation of caspase-1 is a pivotal step, as this enzyme is responsible for processing pro-IL-1β into its biologically active form. frontiersin.orgnih.gov Therefore, by triggering the NALP3 inflammasome, LTD4 directly initiates a key inflammatory cascade within the airway epithelium. springermedizin.denih.gov

Table 2: Molecular Consequences of LTD4-Induced Activation in Airway Epithelial Cells

| Pathway | Key Molecule | Outcome of LTD4 Stimulation | Reference |

| NALP3 Inflammasome | NALP3 | Increased Expression | springermedizin.denih.gov |

| Cleaved Caspase-1 | Increased Levels | springermedizin.denih.gov | |

| Mature IL-1β | Increased Secretion | springermedizin.denih.gov | |

| Epithelial Remodeling | Vimentin (B1176767) | Increased Expression | springermedizin.deresearchgate.netresearchgate.net |

| Muc5AC | Increased Expression | springermedizin.deresearchgate.net | |

| TGF-β | Increased Levels | springermedizin.deresearchgate.net | |

| Phospho-Smad2/3 | Increased Activation | springermedizin.deresearchgate.net |

Epithelial Remodeling Processes

Beyond initiating inflammation, this compound (LTD4) is a potent driver of airway epithelial remodeling, a term describing the structural changes in the airways often seen in chronic diseases like asthma. springermedizin.denih.gov LTD4 stimulation of airway epithelial cells promotes these remodeling processes through the Transforming Growth Factor-β (TGF-β)/Smad2/3 signaling pathway. springermedizin.deresearchgate.netnih.gov

In studies using an air-liquid interface (ALI) culture of human small airway epithelial cells (SAECs), which mimics the in vivo environment, LTD4 treatment was found to increase the expression of key remodeling markers. springermedizin.deresearchgate.netresearchgate.net These markers include Vimentin, a protein associated with epithelial-to-mesenchymal transition, and Muc5AC, a major component of airway mucus. springermedizin.deresearchgate.netresearchgate.net The underlying mechanism involves the upregulation of TGF-β levels by LTD4, which in turn leads to the phosphorylation and activation of the downstream signaling proteins Smad2 and Smad3 (Smad2/3). springermedizin.deresearchgate.net This activation of the TGF-β/Smad2/3 pathway is a well-established route for inducing fibrotic and metaplastic changes in tissues, cementing the role of LTD4 as a mediator of structural airway alteration. springermedizin.denih.gov

Vascular Permeability Regulation

This compound (LTD4) is a powerful agent in the regulation of vascular permeability, causing an increase in the leakage of fluid and plasma proteins from blood vessels into the surrounding tissues, which manifests as edema. nih.govwikipedia.orgahajournals.org This effect is a hallmark of inflammatory responses and is mediated through specific leukotriene receptors expressed on vascular cells. nih.goved.ac.uk

The mechanism by which LTD4 increases vascular permeability is distinct from its effect on vascular pressure. While LTD4-induced vasoconstriction and increases in pulmonary arterial pressure are mediated by the synthesis of cyclooxygenase products (prostaglandins and thromboxanes), the increase in vascular permeability is not. nih.govatsjournals.org This permeability-enhancing effect is independent of cyclooxygenase products but can be blocked by leukotriene receptor antagonists, indicating a direct, receptor-mediated action. nih.gov In the rabbit lung, for instance, LTD4 caused a dose-related increase in lung weight gain at all tested atrial pressures, a direct measure of increased vascular permeability, which was inhibited by the leukotriene receptor antagonist FPL 55712. nih.gov

Both CysLT1 and CysLT2 receptors are involved in mediating these vascular changes. ed.ac.uk The regulation of vascular permeability is a key function of these receptors and contributes significantly to the edema observed in allergic and inflammatory conditions. ed.ac.uknih.gov

Hematopoiesis and Progenitor Cell Regulation

This compound (LTD4) plays a significant role in the regulation of hematopoietic stem and progenitor cells (HPCs), influencing their migration, adhesion, and proliferation. nih.govaai.org The actions of LTD4 on these primitive cells are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1), which is highly expressed in CD34+ HPCs. aai.orgashpublications.org

LTD4 is a potent chemoattractant for CD34+ progenitor cells, inducing their chemotaxis and migration across endothelial layers. nih.govashpublications.org This is distinct from other leukotrienes, such as LTB4, which primarily act on mature granulocytes. ashpublications.org The migratory response elicited by LTD4 in progenitor cells is associated with strong intracellular calcium fluxes and actin polymerization. ashpublications.org These effects are sensitive to pertussis toxin and can be blocked by specific CysLT1 receptor antagonists, confirming the receptor's involvement. ashpublications.org

In addition to migration, LTD4 modulates the adhesion of HPCs. It rapidly upregulates the adhesion of both primitive and committed CD34+ HPCs in a manner dependent on α4β1 (VLA-4) and α5β1 (VLA-5) integrins. nih.govaai.org This LTD4-triggered adhesion can also be inhibited by CysLT1 antagonists. aai.org The signaling pathways activated by LTD4 in CD34+ cells include the phosphorylation of p44/42 ERK/MAPK and the focal adhesion kinase-related tyrosine kinase Pyk2, which are linked to integrin activation. aai.orgoup.com